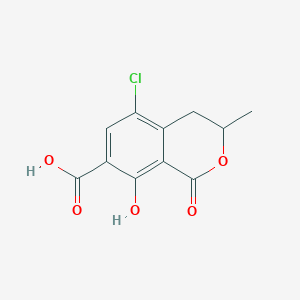

1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-

Vue d'ensemble

Description

1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-, also known as 1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-, is a useful research compound. Its molecular formula is C11H9ClO5 and its molecular weight is 256.64 g/mol. The purity is usually 95%.

The exact mass of the compound 1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Toxins, Biological - Mycotoxins - Ochratoxins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1H-2-Benzopyran-7-carboxylic acid, 5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-, is a compound that belongs to the class of organic compounds known as m-phthalate esters. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity based on available literature, including synthesis methods, biological assays, and case studies.

- IUPAC Name : 5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid

- Molecular Formula : C11H9ClO5

- Molecular Weight : 256.64 g/mol

- CAS Registry Number : Not available

Anticancer Activity

Research has shown that derivatives of benzopyran compounds exhibit varying degrees of anticancer activity. In particular, studies have utilized the A549 human lung adenocarcinoma model to evaluate the cytotoxic effects of this compound.

Study Overview :

- Cell Lines Used : A549 (lung cancer) and HSAEC1-KT (non-cancerous).

- Methodology : Cells were treated with a fixed concentration of the compound (100 µM) for 24 hours, followed by an MTT assay to assess cell viability.

Results :

The compound demonstrated structure-dependent anticancer activity:

| Compound Structure | Post-Treatment Viability (%) |

|---|---|

| Starting Compound | 78–86% |

| Hydrazone Derivative | Improved activity |

| 4-Chlorophenyl Substitution | Reduced viability to 64% |

| 4-Bromophenyl Substitution | Reduced viability to 61% |

Notably, the incorporation of specific substituents in the structure significantly influenced its efficacy against cancer cells. For instance, compounds with phenyl ring substitutions showed enhanced anticancer properties compared to their analogs lacking such modifications .

Antimicrobial Activity

The antimicrobial potential of this compound was also evaluated against various multidrug-resistant pathogens.

Pathogens Tested :

- Klebsiella pneumoniae

- Escherichia coli

- Pseudomonas aeruginosa

The results indicated that certain derivatives exhibited significant antimicrobial effects, suggesting that the benzopyran scaffold could be optimized for better activity against resistant strains .

Case Studies and Research Findings

-

Anticancer Efficacy in MCF-7 Cells :

A study investigated the anticancer effects of synthesized derivatives on the MCF-7 breast adenocarcinoma cell line. The findings revealed that some derivatives showed significant cytotoxicity compared to the standard drug Doxorubicin (Dox), indicating potential for further development in cancer therapeutics . -

Structure Activity Relationship (SAR) :

The SAR analysis highlighted that specific substitutions on the benzopyran core could enhance biological activity. For example, compounds with electron-donating groups showed improved potency against cancer cells while maintaining lower toxicity towards non-cancerous cells .

Propriétés

IUPAC Name |

5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO5/c1-4-2-5-7(12)3-6(10(14)15)9(13)8(5)11(16)17-4/h3-4,13H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFWJKYWJMZKSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20936751 | |

| Record name | 5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16281-39-3 | |

| Record name | Ochratoxin alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016281393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-OCHRATOXIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EEQ4NWW8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.